Bourjotinolone A

Descripción general

Descripción

Bourjotinolone A is a natural product found in Toona sinensis and Trichilia hispida with data available.

Aplicaciones Científicas De Investigación

Química Vegetal y Ciencias de las Plantas

Bourjotinolone A se ha identificado como un constituyente de Trichilia Hispida, una planta perteneciente a la familia Meliaceae {svg_1}. Este descubrimiento es significativo para los fitoquímicos interesados en la bioproducción y la biodiversidad de las especies vegetales. La presencia del compuesto contribuye a la comprensión de la ecología química de Trichilia Hispida y sus interacciones dentro de los ecosistemas.

Síntesis Orgánica

La elucidación estructural de this compound proporciona una plantilla para que los químicos sintéticos desarrollen nuevos métodos de síntesis orgánica {svg_2}. Estos métodos se pueden aplicar para crear moléculas complejas para diversos usos, incluida la industria farmacéutica y la ciencia de los materiales.

Química Medicinal

Se ha descubierto que this compound juega un papel en la supresión de los niveles de óxido nítrico (NO) sin citotoxicidad {svg_3}. Esta propiedad es valiosa en el desarrollo de medicamentos antiinflamatorios, ya que la producción excesiva de NO está asociada con diversas enfermedades inflamatorias.

Farmacología

La capacidad del compuesto para modular los niveles de NO sugiere posibles aplicaciones farmacológicas en el tratamiento de afecciones relacionadas con la respuesta inmunitaria y la inflamación {svg_4}. La investigación adicional podría conducir al desarrollo de nuevos agentes terapéuticos dirigidos a las vías del NO.

Análisis de Actividad Biológica

El perfil de bioactividad de this compound lo convierte en un candidato para la selección en varios ensayos biológicos. Su potencial actividad insecticida, debido a su origen de la familia Meliaceae conocida por tales propiedades, podría conducir al desarrollo de repelentes o pesticidas naturales para insectos {svg_5}.

Ciencia Ambiental

Comprender el papel de compuestos como this compound en los mecanismos de defensa de las plantas puede informar a los científicos ambientales sobre la resistencia de ciertas especies vegetales. Este conocimiento es crucial para los esfuerzos de conservación y la gestión del impacto del cambio climático en la biodiversidad {svg_6}.

Mecanismo De Acción

Target of Action

Bourjotinolone A is a prenylated flavonoid that primarily targets the nuclear factor kappa-light-chain-enhancer (NF-κB) . NF-κB is a transcription factor that plays a crucial role in regulating the immune response to infection . It is involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens .

Mode of Action

This compound interacts with its target, NF-κB, by inhibiting its activity . This inhibition results in a decrease in the production of proinflammatory cytokines in human cells . Cytokines are small proteins that are crucial in cell signaling. Their release has an effect on the behavior of cells around them. It can be said that cytokines are involved in autocrine signaling, paracrine signaling and endocrine signaling as immunomodulating agents .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting NF-κB, this compound suppresses the production of proinflammatory cytokines . This leads to a reduction in inflammation and the associated symptoms .

Result of Action

The primary result of this compound’s action is the suppression of inflammation . By inhibiting the production of proinflammatory cytokines, this compound can reduce inflammation and its associated symptoms . This makes it potentially useful in the treatment of diseases characterized by inflammation .

Análisis Bioquímico

Biochemical Properties

Bourjotinolone A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been found to inhibit the activity of inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated RAW264.7 cells . These interactions suggest that this compound can modulate inflammatory responses by affecting key signaling molecules involved in inflammation.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to suppress nitric oxide levels without cytotoxicity in RAW264.7 cells . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial for regulating immune responses and inflammation . This inhibition leads to reduced expression of pro-inflammatory genes and proteins, thereby modulating cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits iNOS and IL-6, which are critical for inflammatory responses . Additionally, this compound affects gene expression by modulating the NF-κB signaling pathway, resulting in decreased production of pro-inflammatory cytokines . These molecular interactions highlight the compound’s potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its bioactivity over extended periods in in vitro settings . Long-term exposure to this compound in cell cultures has demonstrated sustained inhibition of inflammatory markers, indicating its potential for chronic inflammatory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory effects without significant toxicity . At higher doses, some adverse effects have been observed, including potential hepatotoxicity . These findings suggest that while this compound has therapeutic potential, careful dosage optimization is necessary to avoid toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate inflammatory responses and cellular metabolism . For instance, its inhibition of iNOS and IL-6 affects the metabolic flux of nitric oxide and cytokine production, respectively . These interactions highlight the compound’s role in modulating metabolic processes related to inflammation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization to target sites . These interactions ensure that this compound accumulates in areas where it can exert its anti-inflammatory effects, such as inflamed tissues .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with signaling molecules and transcription factors involved in inflammation . This localization is essential for its ability to modulate cellular responses effectively.

Propiedades

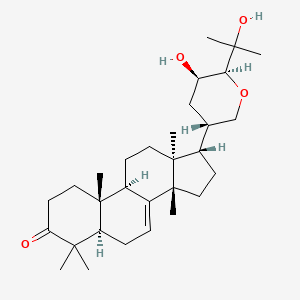

IUPAC Name |

(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6S)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18-,19+,20+,22-,23+,25+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNETYSXHFSDFMM-VRUJEOEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5C[C@H]([C@H](OC5)C(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Bourjotinolone A and where is it found?

A1: this compound is a tirucallane-type triterpenoid primarily isolated from the leaves of the Australian rainforest tree Flindersia bourjotiana []. It has also been found in other plant species, including Eurycoma longifolia, Cedrela sinensis, Toona ciliata var. henryi, Trichilia quadrijuga, and Ailanthus altissima [, , , , ].

Q2: What is the chemical structure of this compound?

A2: this compound possesses a tirucallane skeleton with a unique epoxy-diol moiety in its side chain. Its structure was determined to be 21,24-epoxy-23,25-dihydroxytirucall-7-en-3-one through chemical degradation and spectroscopic methods [].

Q3: Has this compound shown any promising biological activities?

A3: While this compound itself has not been extensively studied for its biological activity, related compounds like piscidinol A, also found in some of the same plant species, have demonstrated anti-inflammatory activity [, ]. Further research is needed to determine the specific biological activities of this compound.

Q4: Could you elaborate on the anti-inflammatory activity associated with related compounds?

A4: Research on piscidinol A, a structurally similar tirucallane-type triterpene often found alongside this compound, reveals promising anti-inflammatory effects. In LPS-stimulated RAW264.7 cells, piscidinol A significantly inhibited nitric oxide production and suppressed the expression of pro-inflammatory proteins like iNOS and IL-6 []. These findings suggest that this compound, with its similar structure, might also possess anti-inflammatory properties, warranting further investigation.

Q5: Have there been any studies on the stability of this compound?

A6: While the provided research papers do not specifically address the stability of this compound, one paper mentions the possibility of bourjotinolone C, a related compound, being an artifact formed during the isolation process []. This suggests that further investigation into the stability of these tirucallane-type triterpenoids, including this compound, under various conditions is warranted.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.